1-[(tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonylmethyl group attached to the piperidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Sulfonylation: The methanesulfonylmethyl group is introduced using methanesulfonyl chloride (MsCl) and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonylmethyl group, often using reagents like sodium azide or thiols.
Hydrolysis: The Boc protecting group can be removed through acidic hydrolysis using hydrochloric acid or trifluoroacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the methanesulfonylmethyl group can participate in various biochemical interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
1-[(tert-butoxy)carbonyl]-4-piperidone: Lacks the methanesulfonylmethyl group, making it less versatile in certain reactions.
4-(methanesulfonylmethyl)piperidine: Does not have the Boc protecting group, which may limit its stability in some synthetic applications.
1-[(tert-butoxy)carbonyl]-4-(hydroxymethyl)piperidine: Contains a hydroxymethyl group instead of a methanesulfonylmethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it valuable in various fields of research and industry.
Properties
CAS No. |
2358174-49-7 |
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Molecular Formula |
C13H23NO6S |
Molecular Weight |
321.4 |
Purity |
95 |
Origin of Product |
United States |
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